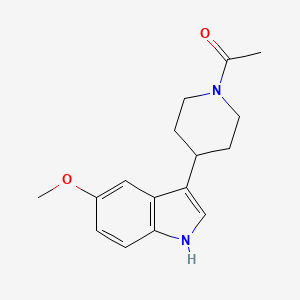

3-(1-Acetyl-4-piperidyl)-5-methoxyindole

Description

3-(1-Acetyl-4-piperidyl)-5-methoxyindole is an indole derivative characterized by a methoxy group at the 5-position of the indole ring and a 1-acetyl-4-piperidyl substituent at the 3-position.

Propriétés

IUPAC Name |

1-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-11(19)18-7-5-12(6-8-18)15-10-17-16-4-3-13(20-2)9-14(15)16/h3-4,9-10,12,17H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJATUMJNKXDLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Acetyl-4-piperidyl)-5-methoxyindole typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1-acetyl-4-piperidone.

Attachment of the Indole Core: The indole core can be introduced through a coupling reaction with the piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-Acetyl-4-piperidyl)-5-methoxyindole can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.

Major Products Formed

Oxidation: Formation of ketones, carboxylic acids, and aldehydes.

Reduction: Formation of alcohols and amines.

Substitution: Formation of various substituted indole derivatives.

Applications De Recherche Scientifique

3-(1-Acetyl-4-piperidyl)-5-methoxyindole has several scientific research applications, including:

Medicinal Chemistry: Used as a scaffold for designing new drugs with potential therapeutic effects.

Biological Studies: Investigated for its interactions with biological targets, such as receptors and enzymes.

Chemical Biology: Utilized in studies to understand the structure-activity relationships of indole derivatives.

Industrial Applications: Employed in the synthesis of advanced materials and specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-(1-Acetyl-4-piperidyl)-5-methoxyindole involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . The exact mechanism can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Key Research Findings and Implications

- Metabolic Stability : 5-Methoxyindole analogs with bulky substituents (e.g., cyclopropyl) show improved metabolic stability over 5-methoxyindole itself, suggesting that the acetyl-piperidine group in the target compound may confer similar advantages .

- Receptor Specificity : Melatonin and 5-methoxytryptamine act through receptors trP47363/trP13076 in plants. The acetyl-piperidine group in this compound may alter receptor binding compared to simpler derivatives .

Q & A

Q. What are the established synthetic routes for 3-(1-Acetyl-4-piperidyl)-5-methoxyindole, and what key reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the indole core. A common approach includes:

- Step 1: Introduction of the methoxy group at the 5-position of indole via electrophilic substitution under acidic conditions, similar to methods used for 5-methoxyindole derivatives .

- Step 2: Piperidine ring formation through reductive amination or nucleophilic substitution, followed by acetylation at the 1-position of the piperidyl group. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) critically impact yield. For example, acetylation often requires anhydrous conditions and a base like triethylamine to prevent hydrolysis .

- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) is used to isolate the final compound. Monitoring via TLC (Rf ~0.5 in CH₂Cl₂:MeOH 9:1) ensures purity .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Assign methoxy protons (δ ~3.8 ppm) and piperidyl protons (δ ~1.5–3.0 ppm). Acetyl groups show carbonyl signals at ~170 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns, such as loss of the acetyl group (m/z –42).

- Computational Methods:

- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (HOMO-LUMO gaps) and electrostatic potential maps for reactivity analysis .

- Molecular Docking: Simulate binding to biological targets (e.g., serotonin receptors) using AutoDock Vina, focusing on the acetyl-piperidyl moiety’s role in hydrophobic interactions .

Q. What in vitro biological assays are commonly employed to evaluate its bioactivity, and how should researchers address variability in IC₅₀ values?

Methodological Answer:

- Anticancer Assays:

- Antimicrobial Screening:

- Microbroth Dilution: Assess antifungal activity (e.g., against Candida albicans) with fluconazole as a reference. Normalize results to cell density (OD₆₀₀) .

- Addressing Variability:

Advanced Research Questions

Q. What strategies resolve contradictory data regarding the compound’s receptor binding affinity reported across studies?

Methodological Answer:

- Source Analysis: Compare assay conditions (e.g., radioligand vs. fluorescence polarization). For example, discrepancies in serotonin receptor affinity may arise from differences in membrane preparation (e.g., HEK293 vs. CHO cells) .

- Orthogonal Validation:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to confirm affinity values.

- Thermal Shift Assays: Validate target engagement by monitoring protein melting temperature shifts .

Q. How do the piperidyl and methoxy substituents influence pharmacokinetic properties, and what experimental approaches assess this?

Methodological Answer:

- Lipophilicity (LogP): Measure via shake-flask method (octanol/water partitioning). The methoxy group increases hydrophilicity, while the acetyl-piperidyl moiety enhances membrane permeability .

- Metabolic Stability:

- Liver Microsome Assays: Incubate with human microsomes (37°C, NADPH) and quantify parent compound degradation via LC-MS. The acetyl group may reduce first-pass metabolism .

- In Vivo PK Studies:

Q. What best practices ensure reproducibility in multi-step synthesis and purification?

Methodological Answer:

- Reaction Monitoring: Use inline FTIR or LC-MS to track intermediate formation (e.g., acetylated piperidine). For example, detect carbonyl stretches (1700 cm⁻¹) or [M+H]⁺ ions .

- Scale-Up Considerations:

- Optimize stirring rate and heating uniformity in larger batches to avoid side reactions (e.g., over-acetylation).

- Implement Quality-by-Design (QbD) principles, varying parameters (e.g., solvent ratio) in a Design of Experiments (DoE) framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.